![molecular formula C16H18FNO2S B2793948 3-Cyclopropylidene-8-(4-fluorobenzenesulfonyl)-8-azabicyclo[3.2.1]octane CAS No. 2194843-22-4](/img/structure/B2793948.png)

3-Cyclopropylidene-8-(4-fluorobenzenesulfonyl)-8-azabicyclo[3.2.1]octane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

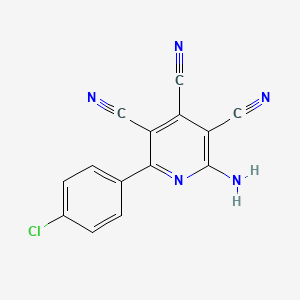

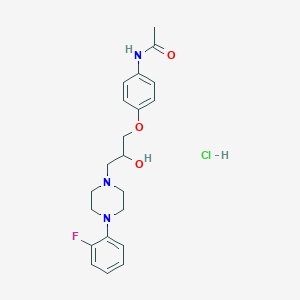

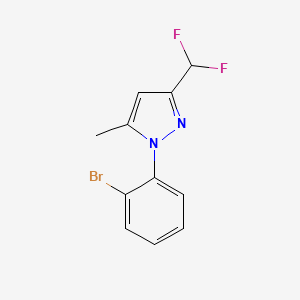

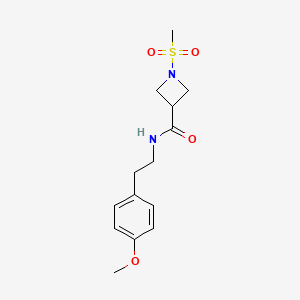

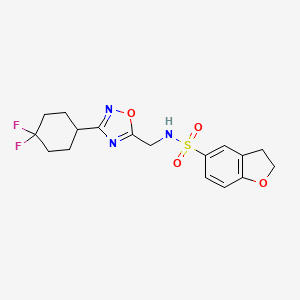

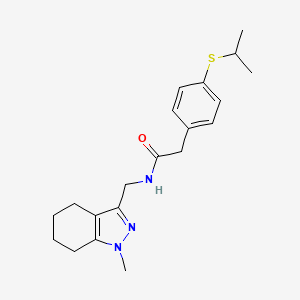

The compound “3-Cyclopropylidene-8-(4-fluorobenzenesulfonyl)-8-azabicyclo[3.2.1]octane” is a complex organic molecule. It contains a bicyclic octane ring, a cyclopropylidene group, and a 4-fluorobenzenesulfonyl group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the bicyclic octane ring, the introduction of the cyclopropylidene group, and the attachment of the 4-fluorobenzenesulfonyl group. The exact methods would depend on the specific reactions involved and the starting materials available .Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely quite complex. The bicyclic octane ring provides a rigid, three-dimensional structure, while the cyclopropylidene and 4-fluorobenzenesulfonyl groups add additional complexity .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the bicyclic octane ring, the cyclopropylidene group, and the 4-fluorobenzenesulfonyl group. These groups could participate in a variety of reactions, depending on the conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bicyclic octane ring could influence its boiling point and solubility, while the 4-fluorobenzenesulfonyl group could affect its reactivity .Aplicaciones Científicas De Investigación

- Significant Potential : 3-Cyclopropylidene-8-(4-fluorobenzenesulfonyl)-8-azabicyclo[3.2.1]octane (referred to as “3-CPO”) belongs to the 2-azabicyclo[3.2.1]octane scaffold, which has shown promise in drug discovery . Its core structure serves as a key synthetic intermediate in total synthesis efforts.

- Bicyclic Architecture : Researchers have used 3-CPO as a building block in the total synthesis of various target molecules. Its presence in these synthetic pathways highlights its versatility and importance .

- Tricyclic Carbon Skeleton : 3-CPO has been employed in the total synthesis of calyciphylline D-type Daphniphyllum alkaloids. These alkaloids exhibit desirable substituents and stereochemistries, emphasizing the compound’s synthetic potential .

- 8-Oxabicyclo[3.2.1]octane : A novel homogeneous gold-catalyzed tandem reaction has been developed to access disubstituted 8-oxabicyclo[3.2.1]octane. This method demonstrates high efficiency and complete diastereoselectivity using glycal-derived propargylic esters .

- João Rafael Vale’s Research : João R. Vale, a researcher in the field, focuses on photochemistry and photocatalysis. The unique structure of 3-CPO may play a role in these areas .

- Filipa Siopa’s Work : Filipa Siopa’s research includes biomass valorization and new synthetic methodologies. 3-CPO could be relevant in these contexts, given its potential as a synthetic intermediate .

Drug Discovery and Synthesis Intermediates

Total Synthesis of Target Molecules

Calyciphylline D-Type Daphniphyllum Alkaloids

Gold-Catalyzed Tandem Reactions

Photochemistry and Photocatalysis

Biomass Valorization and Flow Chemistry

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-cyclopropylidene-8-(4-fluorophenyl)sulfonyl-8-azabicyclo[3.2.1]octane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FNO2S/c17-13-3-7-16(8-4-13)21(19,20)18-14-5-6-15(18)10-12(9-14)11-1-2-11/h3-4,7-8,14-15H,1-2,5-6,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCMIQKVXXQIKCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(=C3CC3)CC1N2S(=O)(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloro-6-[(4,4-difluorocyclohexyl)oxy]pyridine-3-carbonitrile](/img/structure/B2793870.png)

![3-(2-methoxyphenyl)-5-methyl-N-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2793876.png)

![2-(3,4-dichlorobenzoyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2793880.png)

![2-Cyclopropyl-1-[1-[(4-methyl-1,2,4-triazol-3-yl)methyl]azetidin-3-yl]benzimidazole](/img/structure/B2793881.png)

![ethyl 2-(8-(2,5-dimethoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2793884.png)